molecular formula C17H15FN4O3 B2986811 methyl 5-cyano-4-[(E)-2-(dimethylamino)ethenyl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate CAS No. 478246-14-9

methyl 5-cyano-4-[(E)-2-(dimethylamino)ethenyl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate

Cat. No.: B2986811
CAS No.: 478246-14-9
M. Wt: 342.33
InChI Key: RYQZHAZUUROUOW-CMDGGOBGSA-N
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Description

“Methyl 5-cyano-4-[(E)-2-(dimethylamino)ethenyl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate” is a complex organic compound. It contains several functional groups including a cyano group (-CN), a dimethylamino group ((CH3)2N-), a fluorophenyl group (C6H4F), and a carboxylate ester group (-COOCH3). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular formula of this compound is C17H15FN4O3. It likely has a complex three-dimensional structure due to the presence of the pyridazine ring and various functional groups. The exact structure would depend on the stereochemistry at the carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. This compound likely has a relatively high molecular weight (342.33 g/mol) and may have unique optical properties due to the presence of the conjugated system within the pyridazine ring .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Compounds related to the queried chemical structure are crucial synthons for the preparation of various heterocyclic systems. For example, compounds like methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs have been utilized in synthesizing polysubstituted pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles. These heterocyclic systems are foundational in developing materials with potential electronic, photonic, and biological applications due to their diverse chemical and physical properties (Pizzioli et al., 1998).

Novel Fluorescent Molecules

The reactivity of similar compounds has been exploited to synthesize novel fluorescent molecules. These molecules, such as trifluoromethylated pyrazolo[1,5-a]pyrimidines, have shown promising fluorescence properties that could be useful in designing fluorophores for bioimaging and sensing applications. The fluorescence intensity of these molecules can be significantly stronger than their analogs, highlighting the impact of substituent modifications on photophysical properties (Yan‐Chao Wu et al., 2006).

Antibacterial Activity

Research on structurally similar compounds has led to the discovery of new molecules with antibacterial activity. For instance, ethyl 5-cyano-6-mercaptonicotinate derivatives have been used to synthesize thieno[2,3-b]pyridines and related compounds, exhibiting promising antibacterial properties. Such findings are crucial for developing new antibiotics and antimicrobial agents in the fight against drug-resistant bacteria (Gad-Elkareem & El-Adasy, 2010).

Designing New Fluorophores

The study of compounds with similar structural features has provided valuable insights into designing new fluorophores with tunable properties. By understanding the effects of donor-acceptor substituent patterns on fluorescence, researchers have been able to develop molecules with wide solvatochromism and high fluorescence yields. This research contributes to the field of materials science by enabling the creation of advanced materials for optical devices, sensors, and imaging technologies (Nakagawa et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which is not specified here. If this compound is intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules. Without more information, it’s difficult to speculate on this .

Safety and Hazards

Without specific safety data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended use. It could potentially be studied for its chemical reactivity, its potential uses in synthesis, or its biological activity .

Properties

IUPAC Name

methyl 5-cyano-4-[(E)-2-(dimethylamino)ethenyl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O3/c1-21(2)9-8-13-14(10-19)16(23)22(20-15(13)17(24)25-3)12-6-4-11(18)5-7-12/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQZHAZUUROUOW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=O)N(N=C1C(=O)OC)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=O)N(N=C1C(=O)OC)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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